An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methyl-2-phenylpent-2-enal
An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methyl-2-phenylpent-2-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-phenylpent-2-enal, a member of the class of α,β-unsaturated aldehydes, is a compound of interest in the fields of flavor chemistry and toxicology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and spectroscopic data. Furthermore, it delves into a representative synthetic methodology, its regulatory status, and the toxicological considerations associated with its structural class, including its potential interaction with cellular signaling pathways. This document aims to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
4-Methyl-2-phenylpent-2-enal is a substituted α,β-unsaturated aldehyde. The presence of a phenyl group and an isobutylidene moiety conjugated to the aldehyde function dictates its chemical reactivity and physical properties. The molecule exists as (E) and (Z) stereoisomers, with the specific isomer often influencing its sensory characteristics.
Table 1: Chemical Identifiers of 4-Methyl-2-phenylpent-2-enal
| Identifier | Value |
| IUPAC Name | 4-Methyl-2-phenylpent-2-enal[1] |
| Synonyms | Cocoa pentenal, α-Isobutylidenebenzeneacetaldehyde, 2-Phenyl-4-methylpent-2-enal[2][3][4] |
| CAS Number | 26643-91-4[2][3][4] |
| Molecular Formula | C₁₂H₁₄O[2][3][4] |
| Molecular Weight | 174.24 g/mol [2][3][4] |
| InChI Key | ULRYRAHIBWLZKC-UHFFFAOYSA-N (Isomer unspecified)[1] |
| Canonical SMILES | CC(C)C=C(C=O)C1=CC=CC=C1[1] |
Physicochemical Properties
The physical properties of 4-Methyl-2-phenylpent-2-enal are characteristic of a moderately sized organic molecule with both aromatic and aliphatic features. It is a liquid at room temperature with a distinct aroma.
Table 2: Physical Properties of 4-Methyl-2-phenylpent-2-enal
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Cocoa, rosy, sweet | [3][4] |
| Boiling Point | 96 °C at 0.7 mmHg | [3][4] |
| Density | 0.983 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.536 | [3][4] |
| Solubility | Soluble in ethanol (B145695); Insoluble in water | [2] |
| Flash Point | 113 °C (closed cup) | [3][4] |
Spectroscopic Data
The structural elucidation of 4-Methyl-2-phenylpent-2-enal is supported by various spectroscopic techniques. While detailed spectral data for this specific compound is not extensively published, the expected spectral features can be inferred from its structure and data on analogous compounds.
Table 3: Spectroscopic Data for 4-Methyl-2-phenylpent-2-enal
| Technique | Key Features |
| ¹H NMR | Signals expected for aromatic protons (phenyl group), an aldehydic proton, a vinylic proton, a methine proton, and methyl protons (isopropyl group). |
| ¹³C NMR | Resonances anticipated for a carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. A ¹³C NMR spectrum for the (E)-isomer has been reported.[5] |
| Infrared (IR) | Characteristic absorption bands for C=O stretching (aldehyde), C=C stretching (alkene and aromatic), and C-H stretching (aromatic and aliphatic). IR spectra are available in public databases.[1][2][5] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of -CHO (M-29) and benzylic cleavage. A GC-MS profile is available, showing a molecular ion at m/z 174.[2] |
Synthesis Methodology
A plausible and common method for the synthesis of 4-Methyl-2-phenylpent-2-enal is the base-catalyzed aldol (B89426) condensation between phenylacetaldehyde (B1677652) and isobutyraldehyde (B47883).[6] This reaction involves the formation of an enolate from isobutyraldehyde which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the final α,β-unsaturated aldehyde.
Experimental Protocol: Representative Aldol Condensation
-
Materials: Phenylacetaldehyde, isobutyraldehyde, a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide), a solvent (e.g., ethanol or a biphasic system), and standard laboratory glassware.
-
Procedure:
-
A solution of the base in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
A mixture of phenylacetaldehyde and isobutyraldehyde is added dropwise to the cooled base solution with vigorous stirring.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically by the addition of an acid.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by vacuum distillation or column chromatography.
-
Biological Activity and Toxicological Considerations
As an α,β-unsaturated aldehyde, 4-Methyl-2-phenylpent-2-enal belongs to a class of compounds known for their biological reactivity.[7] The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[7][8]
Genotoxicity
There have been significant safety concerns regarding the genotoxicity of 4-Methyl-2-phenylpent-2-enal. The European Food Safety Authority (EFSA) concluded that safety concerns regarding its ability to damage genetic material cannot be ruled out.[9][10] This has led to regulatory actions, and its use as a food flavoring agent has been restricted in the European Union.[9][10] The mechanism of genotoxicity for α,β-unsaturated aldehydes often involves the formation of DNA adducts, which can lead to mutations.[11][12]
Interaction with Cellular Signaling Pathways
α,β-Unsaturated aldehydes are known to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[13][14][15] Electrophiles can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[16][17]
References
- 1. 4-Methyl-2-phenylpent-2-enal | C12H14O | CID 540124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-phenyl-2-pentenal, mixture of cis and trans = 88 , stabilized 26643-91-4 [sigmaaldrich.com]
- 4. Showing Compound 4-Methyl-2-phenyl-2-pentenal (FDB016300) - FooDB [foodb.ca]
- 5. 4-Methyl-2-phenyl-2-pentenal, (2E)- | C12H14O | CID 6435914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-METHYL-2-PHENYL-2-PENTENAL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agrinfo.eu [agrinfo.eu]
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- 11. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
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